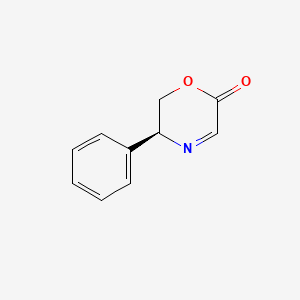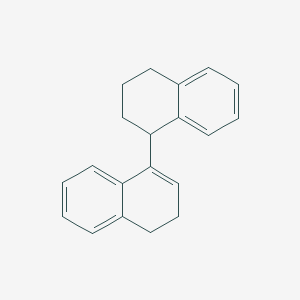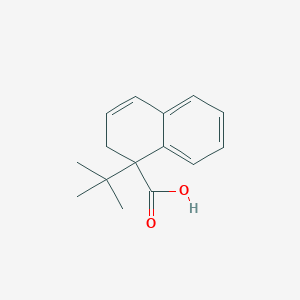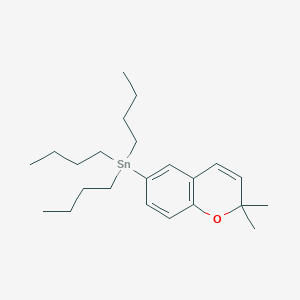
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- is an organotin compound characterized by the presence of tin (Sn) bonded to hydrocarbons. This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- typically involves the reaction of tributylstannane with 2,2-dimethyl-2H-1-benzopyran-6-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by palladium or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while reduction can produce organotin hydrides.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Wirkmechanismus
The mechanism by which stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- exerts its effects involves the interaction of the tin atom with various molecular targets. This interaction can lead to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound with similar applications in radical reactions.
Triphenyltin chloride: Used in agriculture as a fungicide and in organic synthesis.
Dibutyltin oxide: Commonly used as a catalyst in the production of silicones and polyurethanes.
Uniqueness
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be as effective.
Eigenschaften
CAS-Nummer |
185316-63-6 |
|---|---|
Molekularformel |
C23H38OSn |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
tributyl-(2,2-dimethylchromen-6-yl)stannane |
InChI |
InChI=1S/C11H11O.3C4H9.Sn/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;3*1-3-4-2;/h4-8H,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
LEYGIHZTDSEEKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OC(C=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B15162705.png)
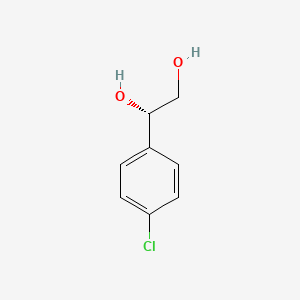
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)


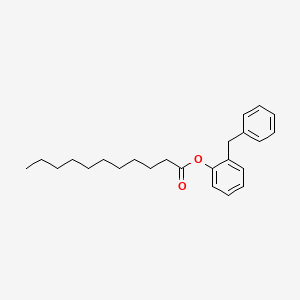

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
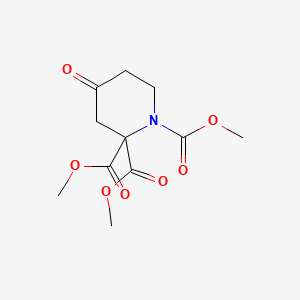
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

